molecular formula C22H30N4O6 B13452274 N-Nitroso Cilazapril

N-Nitroso Cilazapril

Cat. No.: B13452274
M. Wt: 446.5 g/mol
InChI Key: RJJSZSYJUSKBNU-FHWLQOOXSA-N
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Description

N-Nitroso Cilazapril is a derivative of Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure . The nitroso group in this compound introduces unique chemical properties that differentiate it from its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso compounds are typically synthesized through the nitrosation of secondary amines. For N-Nitroso Cilazapril, tert-butyl nitrite (TBN) can be used under solvent-free conditions to achieve the nitrosation . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.

Chemical Reactions Analysis

Types of Reactions: N-Nitroso Cilazapril can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the nitroso group under mild conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

  • N-Nitroso Benazepril
  • N-Nitroso Enalapril
  • N-Nitroso Lisinopril
  • N-Nitroso Moexipril
  • N-Nitroso Perindopril
  • N-Nitroso Quinapril
  • N-Nitroso Ramipril

Comparison: N-Nitroso Cilazapril shares a common structural motif with other nitroso-ACE inhibitors, characterized by the presence of a nitroso group and a secondary amine

Properties

Molecular Formula

C22H30N4O6

Molecular Weight

446.5 g/mol

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid

InChI

InChI=1S/C22H30N4O6/c1-2-32-22(30)19(13-12-16-8-4-3-5-9-16)25(23-31)17-10-6-14-24-15-7-11-18(21(28)29)26(24)20(17)27/h3-5,8-9,17-19H,2,6-7,10-15H2,1H3,(H,28,29)/t17-,18-,19-/m0/s1

InChI Key

RJJSZSYJUSKBNU-FHWLQOOXSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)N=O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N(C2CCCN3CCCC(N3C2=O)C(=O)O)N=O

Origin of Product

United States

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